molecular formula C18H24N6 B4472989 N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE

N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE

Cat. No.: B4472989
M. Wt: 324.4 g/mol
InChI Key: DBBNZYSYWRSOTE-UHFFFAOYSA-N
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Description

N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a dimethylamino group, and a pyridyl group. Its unique structure makes it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE typically involves multiple steps. The synthetic route often starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the dimethylamino and pyridyl groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE can be compared with similar compounds such as:

    Dimethylaminopropylamine: A simpler compound with a similar dimethylamino group but lacking the pyrrolo[2,3-d]pyrimidine and pyridyl groups.

    Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Pyridyl-containing compounds: Molecules that include a pyridyl group but differ in other structural aspects. The uniqueness of this compound lies in its combination of these structural features, which confer specific properties and applications.

Properties

IUPAC Name

N-(5,6-dimethyl-7-pyridin-4-ylpyrrolo[2,3-d]pyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c1-13-14(2)24(15-6-9-19-10-7-15)18-16(13)17(21-12-22-18)20-8-5-11-23(3)4/h6-7,9-10,12H,5,8,11H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBNZYSYWRSOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCCN(C)C)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE
Reactant of Route 2
N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE
Reactant of Route 3
Reactant of Route 3
N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE
Reactant of Route 4
Reactant of Route 4
N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE
Reactant of Route 5
Reactant of Route 5
N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE
Reactant of Route 6
Reactant of Route 6
N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE

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